molecular formula C10H13N3S B1471833 (1-ethyl-3-(thiophen-3-yl)-1H-pyrazol-4-yl)methanamine CAS No. 1509674-35-4

(1-ethyl-3-(thiophen-3-yl)-1H-pyrazol-4-yl)methanamine

Cat. No. B1471833
M. Wt: 207.3 g/mol
InChI Key: MKJPKSXPEHXFLB-UHFFFAOYSA-N
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Description

Synthesis Analysis

Several synthetic methods can yield this compound. Notably, heterocyclization of readily available S-containing alkyne substrates has been explored. For instance, researchers have employed trifluoroacetic acid and water to cyclize functionalized alkynes, leading to the formation of thiophene derivatives .


Chemical Reactions Analysis

The synthesis of this compound involves condensation-like reactions or subsequent functionalization of the thiophene ring. For instance, Gewald, Paal–Knorr, Fiesselmann, and Hinsberg syntheses are typical methods for obtaining thiophene derivatives . Additionally, multicomponent approaches using acetylenic esters, tetramethylthiourea, and ethyl bromopyruvate have been successful .

Scientific Research Applications

Synthesis and Characterization

  • Novel synthesis techniques have been developed for compounds with structures similar to “(1-ethyl-3-(thiophen-3-yl)-1H-pyrazol-4-yl)methanamine.” For example, ambient-temperature synthesis of N-pyrazolyl imines demonstrates an efficient method for creating pyrazole derivatives under mild conditions (Becerra et al., 2021). This approach could potentially be adapted for synthesizing the compound .
  • Research on thiophene derivatives has led to the development of compounds with potent anti-tumor activities. A study synthesized 1,4-bis(pyrazolyl-thiazoles) incorporating the thiophene moiety, revealing promising activities against hepatocellular carcinoma (HepG2) cell lines (Gomha et al., 2016).

Potential Therapeutic Applications

  • Certain pyrazole and thiophene derivatives have been identified as potential anticancer and antimicrobial agents. For instance, novel pyrazole derivatives with oxa/thiadiazolyl and pyrazolyl moieties exhibited higher anticancer activity than doxorubicin in some cases, alongside good to excellent antimicrobial activity (Hafez et al., 2016).
  • The synthesis of substituted phenyl(thiophen-2-yl)-pyrazolyl methanones under solvent-free conditions has been explored, showing antibacterial and antifungal properties. This suggests that related compounds could have applications in treating microbial infections (Ashok et al., 2017).

Enzyme Inhibition for Disease Treatment

  • A study on phenyl-thiophen-pyrazole carbothioamides demonstrated significant antidepressant activity, suggesting the potential for similar compounds to be used in psychiatric medication development (Mathew et al., 2014).
  • Derivatives of thiophene-based heterocyclic compounds were evaluated for their enzyme inhibitory activities, providing insights into designing inhibitors for acetylcholinesterase, butyrylcholinesterase, and glutathione S-transferase, which are relevant for conditions such as Alzheimer’s disease (Cetin et al., 2021).

Future Directions

: Recent Advances in the Synthesis of Thiophene Derivatives by Cyclization of Functionalized Alkynes : Recent Advances in the Synthesis of Thiophene Derivatives by Cyclization of Functionalized Alkynes

properties

IUPAC Name

(1-ethyl-3-thiophen-3-ylpyrazol-4-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3S/c1-2-13-6-9(5-11)10(12-13)8-3-4-14-7-8/h3-4,6-7H,2,5,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKJPKSXPEHXFLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)C2=CSC=C2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1-ethyl-3-(thiophen-3-yl)-1H-pyrazol-4-yl)methanamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1-ethyl-3-(thiophen-3-yl)-1H-pyrazol-4-yl)methanamine
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(1-ethyl-3-(thiophen-3-yl)-1H-pyrazol-4-yl)methanamine
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(1-ethyl-3-(thiophen-3-yl)-1H-pyrazol-4-yl)methanamine
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(1-ethyl-3-(thiophen-3-yl)-1H-pyrazol-4-yl)methanamine
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Reactant of Route 6
(1-ethyl-3-(thiophen-3-yl)-1H-pyrazol-4-yl)methanamine

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